molecular formula C12H21NO4 B8148184 8-(((Allyloxy)carbonyl)amino)octanoic acid

8-(((Allyloxy)carbonyl)amino)octanoic acid

Cat. No.: B8148184
M. Wt: 243.30 g/mol
InChI Key: SXEXESZKBAULKF-UHFFFAOYSA-N
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Description

8-(((Allyloxy)carbonyl)amino)octanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group attached to an octanoic acid backbone, with an allyloxycarbonyl group protecting the amino functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(((Allyloxy)carbonyl)amino)octanoic acid typically involves the protection of the amino group of 8-aminooctanoic acid with an allyloxycarbonyl group. One common method involves the reaction of 8-aminooctanoic acid with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(((Allyloxy)carbonyl)amino)octanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

    Substitution: The allyloxycarbonyl group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

8-(((Allyloxy)carbonyl)amino)octanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-(((Allyloxy)carbonyl)amino)octanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxycarbonyl group serves as a protective group, allowing the compound to be selectively modified or activated under specific conditions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

8-(((Allyloxy)carbonyl)amino)octanoic acid can be compared with other similar compounds, such as:

    8-aminooctanoic acid: Lacks the allyloxycarbonyl protective group and has different reactivity and applications.

    N-carbobenzyloxy-8-aminooctanoic acid: Another protected form of 8-aminooctanoic acid, but with a different protecting group.

    8-aminocaprylic acid: A similar compound with slight variations in structure and properties.

The uniqueness of this compound lies in its specific protective group, which imparts distinct reactivity and stability, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

8-(prop-2-enoxycarbonylamino)octanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-2-10-17-12(16)13-9-7-5-3-4-6-8-11(14)15/h2H,1,3-10H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEXESZKBAULKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)NCCCCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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